molecular formula C22H18BrN3 B2399994 6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine CAS No. 361473-86-1

6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine

Cat. No.: B2399994
CAS No.: 361473-86-1
M. Wt: 404.311
InChI Key: BCYKZSDECKCYMS-UHFFFAOYSA-N
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Description

6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine is an organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine typically involves multi-step organic reactions. One common method starts with the bromination of a quinazoline derivative, followed by the introduction of the 2,6-dimethylphenyl group through a nucleophilic substitution reaction. The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinazoline core or the substituents.

    Substitution: The bromine atom can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while substitution reactions could produce a variety of quinazoline derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Quinazoline derivatives are known for their anticancer, antiviral, and anti-inflammatory properties, suggesting potential therapeutic applications.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular docking simulations.

Comparison with Similar Compounds

Similar Compounds

    4-phenylquinazoline: Lacks the bromine and dimethylphenyl groups, which may affect its biological activity.

    6-bromoquinazoline: Lacks the phenyl and dimethylphenyl groups, potentially altering its reactivity and applications.

    N-(2,6-dimethylphenyl)quinazoline: Lacks the bromine and phenyl groups, which could influence its chemical properties.

Uniqueness

6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine is unique due to the combination of substituents on the quinazoline core. This specific arrangement of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3/c1-14-7-6-8-15(2)20(14)25-22-24-19-12-11-17(23)13-18(19)21(26-22)16-9-4-3-5-10-16/h3-13H,1-2H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYKZSDECKCYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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